1-[2,2,4-trimethyl-4-(4-methylphenyl)-3,4-dihydroquinolin-1(2H)-yl]prop-2-en-1-one
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Overview
Description
1-[2,2,4-trimethyl-4-(4-methylphenyl)-3,4-dihydroquinolin-1(2H)-yl]prop-2-en-1-one is a complex organic compound known for its unique structural properties. It is characterized by a quinoline core substituted with various functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2,2,4-trimethyl-4-(4-methylphenyl)-3,4-dihydroquinolin-1(2H)-yl]prop-2-en-1-one typically involves multi-step organic reactions. One common method includes the condensation of 2,2,4-trimethyl-1,2-dihydroquinoline with 4-methylbenzaldehyde under acidic conditions, followed by the addition of propenone .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the compound and minimize by-products. Catalysts such as Lewis acids are often employed to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
1-[2,2,4-trimethyl-4-(4-methylphenyl)-3,4-dihydroquinolin-1(2H)-yl]prop-2-en-1-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, in solvents like ethanol or tetrahydrofuran.
Substitution: Halogens (chlorine, bromine), nitrating agents, in the presence of catalysts like iron(III) chloride.
Major Products
The major products formed from these reactions include various quinoline derivatives, alcohols, and substituted aromatic compounds .
Scientific Research Applications
1-[2,2,4-trimethyl-4-(4-methylphenyl)-3,4-dihydroquinolin-1(2H)-yl]prop-2-en-1-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[2,2,4-trimethyl-4-(4-methylphenyl)-3,4-dihydroquinolin-1(2H)-yl]prop-2-en-1-one involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling .
Comparison with Similar Compounds
Similar Compounds
2,2,4-trimethyl-1,2-dihydroquinoline: Shares the quinoline core but lacks the propenone and aromatic substituents.
4-methylbenzaldehyde: A precursor in the synthesis, with similar aromatic properties.
Quinoline derivatives: Various derivatives with different substituents on the quinoline ring.
Uniqueness
1-[2,2,4-trimethyl-4-(4-methylphenyl)-3,4-dihydroquinolin-1(2H)-yl]prop-2-en-1-one is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C22H25NO |
---|---|
Molecular Weight |
319.4 g/mol |
IUPAC Name |
1-[2,2,4-trimethyl-4-(4-methylphenyl)-3H-quinolin-1-yl]prop-2-en-1-one |
InChI |
InChI=1S/C22H25NO/c1-6-20(24)23-19-10-8-7-9-18(19)22(5,15-21(23,3)4)17-13-11-16(2)12-14-17/h6-14H,1,15H2,2-5H3 |
InChI Key |
CNIJIQYQIVYVMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2(CC(N(C3=CC=CC=C32)C(=O)C=C)(C)C)C |
Origin of Product |
United States |
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